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Compound of Interest

Compound Name: 3-Mercaptohexan-1-ol-d5

Cat. No.: B12385844 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of deuterated 3-mercaptohexanol. Due to the limited availability of direct

experimental data on the deuterated form, this document synthesizes known data for the non-

deuterated (protio) analogue, 3-mercaptohexanol, and integrates established principles of

deuterium isotope effects to predict the properties of the deuterated compound. Detailed

experimental protocols for characterization are also provided.

Introduction to 3-Mercaptohexanol and Deuteration
3-Mercaptohexan-1-ol (3-MH) is an organosulfur compound and a primary alcohol, recognized

for its role as a potent aroma compound in various foods and beverages, notably wine.[1] Its

structure consists of a hexane backbone with a hydroxyl group at position 1 and a thiol

(sulfhydryl) group at position 3.[1] Isotopic labeling, the replacement of specific atoms with their

isotopes, is a critical technique in research for tracking reaction mechanisms, studying

metabolic pathways, and altering pharmacokinetic properties.[2][3] Deuterium (²H or D), a

stable isotope of hydrogen, is a common choice for these applications.[4] Replacing hydrogen

with deuterium can lead to predictable changes in a molecule's physical and chemical

properties due to the mass difference, a phenomenon known as the kinetic isotope effect.[5]
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The following tables summarize the known properties of 3-mercaptohexanol and the predicted

properties for its deuterated analogues. The predictions are based on established principles of

deuterium substitution effects.

Properties of 3-Mercaptohexanol (Protio Form)
Property Value Source(s)

Molecular Formula C₆H₁₄OS [1][6]

Average Molecular Weight 134.24 g/mol [1][6]

Monoisotopic Molecular

Weight
134.07653576 Da [6]

Appearance Colorless clear liquid [1][7]

Boiling Point 198 °C at 760 mmHg [1][7]

Density 0.970 g/cm³ [8][9]

pKa (Thiol group) ~10.05 - 10.49 [6][10]

Solubility
Insoluble in water; Soluble in

ethanol, heptane
[1][7][11]

LogP (o/w) 1.644 (estimated) [6][7]

Refractive Index 1.479 - 1.481 [8][12]

Flash Point 100 °C [8][12]

Predicted Properties of Deuterated 3-Mercaptohexanol
Deuteration can occur at various positions on the 3-mercaptohexanol molecule. The most

significant effects are typically observed when deuterium replaces hydrogen on the thiol group

(S-D), the carbon bearing the thiol group (C3-D), or the hydroxyl group (O-D). The following

table outlines the predicted changes to key properties.
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Property
Predicted Change upon
Deuteration

Rationale

Molecular Weight
Increase by ~1.006 Da per D

atom

The mass of deuterium is

approximately 2.014 amu,

while protium is ~1.008 amu.

Boiling Point Slight increase

Deuterated compounds

generally have slightly higher

boiling points due to

decreased vibrational

frequencies and stronger

intermolecular forces.[13]

Melting Point May increase or decrease

The effect of deuteration on

melting point is complex and

depends on changes in crystal

lattice packing, with some

deuterated compounds

showing a decrease.[13]

pKa (Thiol group, S-D) Slight increase (weaker acid)

The S-D bond has a lower

zero-point energy than the S-H

bond, requiring more energy to

dissociate, thus making the

deuterated thiol a slightly

weaker acid.[14]

Reaction Rate (Thiol-related)
Slower (Primary Kinetic

Isotope Effect)

If the S-H bond is broken in the

rate-determining step of a

reaction, substituting it with a

stronger S-D bond will slow the

reaction rate.[5]

Vibrational Frequency (IR)
Lower frequency for C-D, O-D,

S-D bonds

The ν(S-H) band appears near

2400 cm⁻¹. The corresponding

ν(S-D) band will appear at a

significantly lower frequency

due to the increased mass of

deuterium.[15]
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Experimental Protocols for Characterization
The following are detailed methodologies for the key experiments required to confirm the

identity, purity, and properties of deuterated 3-mercaptohexanol.

General Workflow for Synthesis and Analysis
The overall process for preparing and characterizing deuterated 3-mercaptohexanol follows a

logical progression from synthesis to purification and detailed analysis to confirm its structure

and properties.
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Caption: General workflow for the synthesis and characterization of deuterated 3-

mercaptohexanol.

Mass Spectrometry (MS) for Isotopic Enrichment
Confirmation
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Mass spectrometry is essential for confirming the incorporation of deuterium by measuring the

increase in molecular weight.

Objective: To determine the molecular weight and confirm the level of isotopic enrichment.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS).

Methodology:

Sample Preparation: Prepare a dilute solution of the deuterated 3-mercaptohexanol in a

suitable volatile solvent (e.g., dichloromethane).

GC Separation: Inject the sample into the GC. Use a polar capillary column (e.g., DB-WAX

or FFAP) suitable for separating alcohols and thiols.

Example GC Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to

220°C at 10°C/min.[16]

MS Analysis: The eluent from the GC is directed into the mass spectrometer (Electron

Ionization, 70 eV).

Data Analysis:

Acquire the mass spectrum of the peak corresponding to 3-mercaptohexanol.

Compare the molecular ion peak (M+) of the deuterated sample to that of a non-

deuterated standard (m/z 134).

The M+ peak of the deuterated sample should be shifted by +n, where n is the number

of deuterium atoms incorporated.

The relative intensities of the isotopic peaks can be used to calculate the percentage of

deuteration.[17][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to determine the specific sites of deuteration and to confirm the

overall structure of the molecule.
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Objective: To identify the location of deuterium atoms and verify the compound's structure.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Methodology:

¹H NMR:

Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

Analysis: In the ¹H NMR spectrum, the signal corresponding to the proton that has been

replaced by deuterium will disappear or be significantly reduced in intensity. For

example, if the thiol hydrogen is replaced (S-D), the characteristic broad singlet for the

S-H proton will be absent.[19][20]

²H NMR (Deuterium NMR):

Sample Preparation: Dissolve the sample in a non-deuterated solvent (e.g., CHCl₃).

Analysis: The ²H NMR spectrum will show a signal at the chemical shift corresponding

to the position of the deuterium atom, providing direct evidence of its location.

¹³C NMR:

Analysis: The carbon atom bonded to a deuterium atom will exhibit a C-D coupling,

often seen as a multiplet, and the signal may be slightly shifted upfield compared to the

C-H signal in the protio compound.

Gas Chromatography (GC) for Purity Assessment
Gas chromatography with a sulfur-selective detector or a Flame Ionization Detector (FID) is

used to determine the purity of the synthesized compound.

Objective: To assess the chemical purity of the deuterated 3-mercaptohexanol sample.

Instrumentation: GC system with an FID or Sulfur Chemiluminescence Detector (SCD).

Methodology:
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Sample Preparation: Prepare a solution of the sample in a suitable solvent.

Analysis: Use the same GC conditions as described for GC-MS. The high reactivity and

polarity of thiols can lead to poor peak shapes (tailing); derivatization may be considered

for improved chromatography if necessary.[16][21]

Data Analysis: The purity is determined by integrating the area of the product peak and

expressing it as a percentage of the total area of all peaks in the chromatogram.

pKa Determination by Titration
The acidity of the thiol group can be determined experimentally. Isothermal Titration

Calorimetry (ITC) is a modern and reliable method.

Objective: To experimentally measure the acid dissociation constant (pKa) of the thiol group.

Methodology (Isothermal Titration Calorimetry - ITC):

Principle: ITC measures the heat change resulting from a chemical reaction, in this case,

the reaction of the thiolate form of 3-mercaptohexanol with a thiol-specific reagent like

iodoacetamide.[22][23]

Setup: A series of experiments are run where a small amount of iodoacetamide is injected

into a solution of deuterated 3-mercaptohexanol buffered at various pH values.

Measurement: The heat released is proportional to the amount of thiolate present at that

specific pH.

Analysis: By plotting the reaction heat against pH, a titration curve is generated. Fitting this

curve to the Henderson-Hasselbalch equation allows for the precise determination of the

pKa value.[23][24]

Signaling Pathways and Biological Interactions
3-Mercaptohexanol is primarily known as a flavor and aroma compound and is not typically

associated with specific signaling pathways in the context of drug development. Its biological

relevance is largely in the field of sensory science, where it interacts with olfactory receptors to
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elicit its characteristic aroma. Any investigation into its biological effects would likely begin with

its interaction with these receptors.
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Caption: Simplified logical diagram of the olfactory pathway for a volatile thiol like 3-

mercaptohexanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b12385844?utm_src=pdf-body-img
https://www.benchchem.com/product/b12385844?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12385844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. 3-Mercaptohexanol | C6H14OS | CID 521348 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

3. Isotopic labeling - Wikipedia [en.wikipedia.org]

4. symeres.com [symeres.com]

5. google.com [google.com]

6. Human Metabolome Database: Showing metabocard for 3-Mercapto-1-hexanol
(HMDB0040152) [hmdb.ca]

7. 3-thiohexanol, 51755-83-0 [thegoodscentscompany.com]

8. 51755-83-0 CAS MSDS (3-Mercapto-1-hexanol) Melting Point Boiling Point Density CAS
Chemical Properties [chemicalbook.com]

9. fishersci.com [fishersci.com]

10. 3-Mercapto-1-hexanol | 51755-83-0 [chemicalbook.com]

11. 3-mercaptohexanol | CAS#:51755-83-0 | Chemsrc [chemsrc.com]

12. 3-Mercaptohexanol [chembk.com]

13. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen -
PMC [pmc.ncbi.nlm.nih.gov]

14. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

15. Thiol - Wikipedia [en.wikipedia.org]

16. mdpi.com [mdpi.com]

17. pubs.acs.org [pubs.acs.org]

18. Determination of the enrichment of isotopically labelled molecules by mass spectrometry
- PubMed [pubmed.ncbi.nlm.nih.gov]

19. The fate of sulfur-bound hydrogen on formation of self-assembled thiol monolayers on
gold: (1)H NMR spectroscopic evidence from solutions of gold clusters - PubMed
[pubmed.ncbi.nlm.nih.gov]

20. researchgate.net [researchgate.net]

21. benchchem.com [benchchem.com]

22. pubs.acs.org [pubs.acs.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3-Mercaptohexanol
https://cernobioscience.com/isotope-labeling/
https://en.wikipedia.org/wiki/Isotopic_labeling
https://symeres.com/stable-isotope-labeled-compounds/
https://www.google.com/sorry/index?continue=https://www.youtube.com/watch%3Fv%3DPR7jZS6lDo0&q=EgSGx90hGNT51skGIjDGInrzMBxvkyzANJvEsGVMQVkddVLDxqBdVUbB1DysO09WirQtptvIJ6PlfCvD6vEyAnJSWgFD
https://www.hmdb.ca/metabolites/HMDB0040152
https://www.hmdb.ca/metabolites/HMDB0040152
https://www.thegoodscentscompany.com/data/rw1102211.html
https://www.chemicalbook.com/ChemicalProductProperty_US_CB4116976.aspx
https://www.chemicalbook.com/ChemicalProductProperty_US_CB4116976.aspx
https://www.fishersci.com/store/msds?partNumber=AC347560050&productDescription=3-MERCAPTO-1-HEXANOL%2C+98%25+5ML&vendorId=VN00032119&countryCode=US&language=en
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4116976.htm
https://www.chemsrc.com/en/cas/51755-83-0_706339.html
https://www.chembk.com/en/chem/3-Mercaptohexanol
https://pmc.ncbi.nlm.nih.gov/articles/PMC10718516/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10718516/
https://scholarsjunction.msstate.edu/cgi/viewcontent.cgi?article=3077&context=td
https://en.wikipedia.org/wiki/Thiol
https://www.mdpi.com/1420-3049/24/13/2472
https://pubs.acs.org/doi/10.1021/ac0509354
https://pubmed.ncbi.nlm.nih.gov/25044895/
https://pubmed.ncbi.nlm.nih.gov/25044895/
https://pubmed.ncbi.nlm.nih.gov/11841257/
https://pubmed.ncbi.nlm.nih.gov/11841257/
https://pubmed.ncbi.nlm.nih.gov/11841257/
https://www.researchgate.net/figure/Superimposed-1-H-NMR-spectra-of-CBZ-thiol-and-CBZ-disulfide-showing-difference-of_fig3_265647067
https://www.benchchem.com/pdf/Gas_chromatography_mass_spectrometry_GC_MS_analysis_of_thiol_compounds.pdf
https://pubs.acs.org/doi/pdf/10.1021/ja047929u
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12385844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


23. pubs.acs.org [pubs.acs.org]

24. Direct determination of thiol pKa by isothermal titration microcalorimetry - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Technical Guide to the Physical and Chemical
Properties of Deuterated 3-Mercaptohexanol]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b12385844#physical-and-chemical-properties-of-
deuterated-3-mercaptohexanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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